molecular formula C8H9NO3 B056181 2,3-Dimethyl-5-nitrophenol CAS No. 112071-38-2

2,3-Dimethyl-5-nitrophenol

Cat. No.: B056181
CAS No.: 112071-38-2
M. Wt: 167.16 g/mol
InChI Key: GQVYCDUMNSPVOD-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-nitrophenol is a nitrophenol derivative featuring a nitro group (-NO₂) at the 5-position and methyl (-CH₃) substituents at the 2- and 3-positions on the aromatic ring. The nitro group confers strong electron-withdrawing effects, influencing acidity and reactivity, while the methyl groups introduce steric hindrance and moderate electron-donating effects, which may alter solubility and thermal stability compared to simpler nitrophenols like 4-nitrophenol .

Properties

CAS No.

112071-38-2

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2,3-dimethyl-5-nitrophenol

InChI

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,10H,1-2H3

InChI Key

GQVYCDUMNSPVOD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1C)O)[N+](=O)[O-]

Synonyms

2,3-Xylenol, 5-nitro- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

4-Nitrophenol (CAS RN: 49131-34)

  • Structure : Nitro group at the para position.
  • Properties: Higher acidity (pKa ~7.1) due to resonance stabilization of the deprotonated phenoxide ion. Sodium salt (4-Nitrophenol sodium salt dihydrate) exhibits a melting point >300°C, indicating high thermal stability .
  • Key Differences: Lacking methyl groups, 4-nitrophenol has lower steric hindrance and higher solubility in polar solvents compared to dimethyl-substituted analogs.

2-Nitrophenol Methyl Ether (2-Nitroanisole)

  • Structure : Methoxy (-OCH₃) group replaces the hydroxyl (-OH) at the ortho position.
  • Properties : Reduced acidity (pKa ~10–11) due to weaker electron withdrawal from the methoxy group. The methyl ether group enhances lipophilicity, making it more soluble in organic solvents .
  • Key Differences : The absence of methyl substituents and the presence of an ether linkage distinguish its reactivity and applications (e.g., as a synthetic intermediate).

1,4-Dihydro-2,6-Dimethyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylic Acid Derivatives

  • Structure : Nitrophenyl and dimethyl groups on a dihydropyridine ring (e.g., lercanidipine analogs) .
  • Properties : These compounds exhibit reduced nitro group reactivity due to conjugation with the pyridine ring, enhancing stability under physiological conditions.
  • Key Differences: The heterocyclic framework and ester functionalities differentiate their pharmacological activity from simple nitrophenols.

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Acidity (pKa) Key Applications
2,3-Dimethyl-5-nitrophenol* ~181.16 2-CH₃, 3-CH₃, 5-NO₂ Not reported ~8–9 (estimated) Synthetic intermediates, agrochemicals
4-Nitrophenol 139.11 4-NO₂ 113–115 7.1 pH indicators, dyes
2-Nitroanisole 153.14 2-NO₂, 1-OCH₃ 10–12 ~10–11 Organic synthesis
Lercanidipine analogs ~400–450 Nitrophenyl, dihydropyridine 160–200 (decomposes) Not applicable Calcium channel blockers

*Estimated based on structural analogs .

Reactivity and Stability

  • Nitrophenol Derivatives: The nitro group in this compound is less susceptible to reduction compared to non-methylated analogs (e.g., 4-nitrophenol) due to steric protection from methyl groups .
  • Synthetic Pathways : Methyl substituents direct electrophilic substitution reactions. For example, in nitration reactions, methyl groups at the 2- and 3-positions favor nitro group placement at the 5-position, as seen in the synthesis of 2,3-dimethyl-5-nitroindole derivatives .
  • Thermal Stability: Dimethyl-substituted nitrophenols likely exhibit lower melting points than sodium salts of simpler nitrophenols (e.g., 4-nitrophenol sodium salt dihydrate, mp >300°C) due to reduced ionic character .

Research Findings and Gaps

  • Substituent Effects: Studies on alkyl-substituted nitrophenols confirm that methyl groups reduce water solubility but improve thermal stability in nonpolar matrices .
  • Synthetic Challenges: Steric hindrance from methyl groups complicates further functionalization of this compound, necessitating optimized catalytic conditions .
  • Data Limitations: Direct experimental data (e.g., spectral profiles, toxicity) for this compound are absent in the provided evidence, highlighting a need for further characterization.

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